
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as TPN-171, is a small molecule drug that has been developed as a potential treatment for cancer. It is a member of the isonicotinamide class of compounds, which have been shown to have anticancer activity in preclinical studies.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood, but it is thought to involve the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an essential cofactor for many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide reduces the availability of NAD+ and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have other biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has shown activity against a broad range of cancer cell lines, suggesting that it may have potential as a broad-spectrum anticancer agent. However, one limitation of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has relatively low solubility in water, which may limit its effectiveness in vivo. Another limitation is that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further elucidate the mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, including its effects on the AMPK pathway and inflammatory cytokine production. Additionally, future studies could investigate the potential of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide as a combination therapy with other anticancer agents, or as a treatment for other diseases that involve dysregulation of NAD+ metabolism, such as neurodegenerative diseases.
合成法
The synthesis of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, starting with the reaction of isonicotinamide with 3-methoxypropylamine to form N-(3-methoxypropyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide reduces tumor growth and prolongs survival in animal models of breast and lung cancer.
特性
IUPAC Name |
N-(3-methoxypropyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-2-6-17-15(18)12-3-7-16-14(11-12)21-13-4-9-20-10-5-13/h3,7,11,13H,2,4-6,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUMENCTNKSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
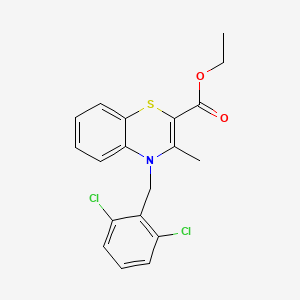
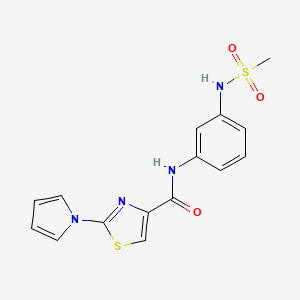
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)

![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)
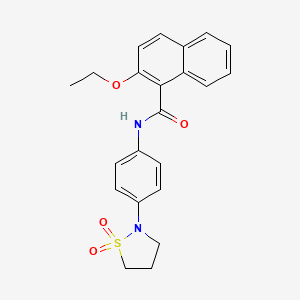
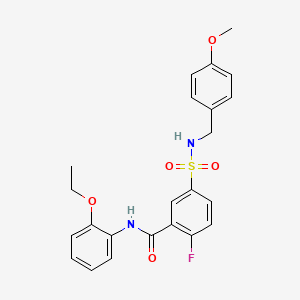
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
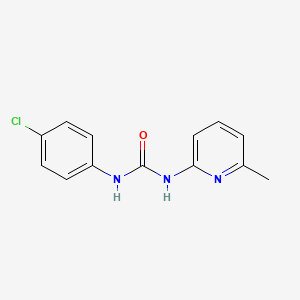
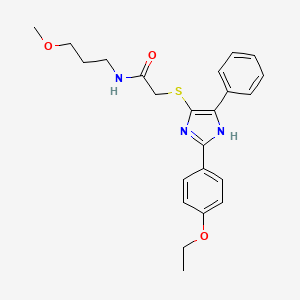
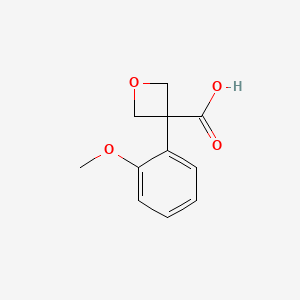
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)
